3-(Aminomethyl)azetidin-3-amine

Medicinal Chemistry Drug Metabolism Serotonin Receptor

3-(Aminomethyl)azetidin-3-amine (CAS 2227355-22-6) is a C3-geminal diamino-substituted azetidine with molecular formula C₄H₁₁N₃ and molecular weight 101.15 g/mol. It is most commonly supplied as the dihydrochloride salt (CAS 221095-80-3, C₄H₁₂Cl₂N₂, MW 159.06) or the trihydrochloride salt of its bis-aminomethyl analog (CAS 2306262-39-3).

Molecular Formula C4H11N3
Molecular Weight 101.15 g/mol
Cat. No. B13508371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)azetidin-3-amine
Molecular FormulaC4H11N3
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1C(CN1)(CN)N
InChIInChI=1S/C4H11N3/c5-1-4(6)2-7-3-4/h7H,1-3,5-6H2
InChIKeyPYPLCYWXYZFRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)azetidin-3-amine Procurement: Core Chemical Identity and Baseline Profile for Sourcing Decisions


3-(Aminomethyl)azetidin-3-amine (CAS 2227355-22-6) is a C3-geminal diamino-substituted azetidine with molecular formula C₄H₁₁N₃ and molecular weight 101.15 g/mol . It is most commonly supplied as the dihydrochloride salt (CAS 221095-80-3, C₄H₁₂Cl₂N₂, MW 159.06) or the trihydrochloride salt of its bis-aminomethyl analog (CAS 2306262-39-3) . As a member of the saturated four-membered nitrogen heterocycle class, the azetidine scaffold is recognized in medicinal chemistry as a privileged motif that confers structural rigidity, favorable three-dimensionality, and improved physicochemical properties relative to larger-ring analogs [1].

Why 3-(Aminomethyl)azetidin-3-amine Cannot Be Replaced by Common Piperidine, Pyrrolidine, or Mono-Substituted Azetidine Analogs


The 3,3-geminal bis(aminomethyl) substitution pattern creates a uniquely congested, dual-vector amine geometry that is structurally distinct from the more common 3-mono-aminoazetidines (single amine) or 3-aminomethyl-azetidines (amine at C3 vs. methylamine side chain), and is wholly unavailable in five- or six-membered nitrogen heterocycles such as piperidine or pyrrolidine. In drug discovery programs, replacing a piperidine ring with an azetidine has been shown to eliminate undesired metabolic pathways such as N-dealkylation and cyclized oxazolidine metabolite formation in 5-HT₄ partial agonists [1], and to increase intrinsic permeability in CCR5 antagonists [2]. The 3,3-diamino configuration further enhances hydrogen-bond donor/ acceptor capacity (rotatable bond count = 1, tPSA = 38 Ų for the mono-aminomethyl analog) while maintaining the metabolic stability advantages documented for the azetidine scaffold class [3]. Generic substitution with a simpler mono-amino heterocycle would forfeit both the geometric vector properties and the differentiated ADME behavior that the azetidine core confers.

Quantitative Differentiation Evidence for 3-(Aminomethyl)azetidin-3-amine vs. Closest Comparators


Metabolic Stability Advantage: Azetidine Replaces Piperidine to Eliminate N-Dealkylation and Oxazolidine Metabolite Formation in 5-HT₄ Agonists

In a series of serotonin-4 (5-HT₄) receptor partial agonists, the first-generation lead compound PF-4995274 (TBPT) containing a piperidine ring was metabolized via N-dealkylation (M1) and converted to an unusual cyclized oxazolidine metabolite (M2). M2 was a minor component in vitro but was the predominant metabolite in human plasma, raising pharmacological and dispositional concerns. Replacement of the piperidine ring with an azetidine ring produced second-generation 5-HT₄ partial agonists that were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; instead, metabolism was redirected to oxidation on the isoxazole ring [1]. This represents class-level evidence that the azetidine scaffold eliminates a clinically significant metabolic liability inherent to piperidine-containing analogs.

Medicinal Chemistry Drug Metabolism Serotonin Receptor

Intrinsic Permeability Advantage: Azetidine Amide Replacement Increases Permeability vs. Piperidine in CCR5 Antagonists

In a medicinal chemistry program targeting CCR5 antagonists, replacement of a secondary amide with a piperidine or azetidine moiety was evaluated for effects on intrinsic permeability. Both replacements led to increased intrinsic permeability compared to the amide baseline; however, the azetidine-containing series ultimately yielded compounds with improved in vivo pharmacokinetic profiles, leading to the identification of a potent CCR5 antagonist with favorable overall PK behavior [1]. This cross-study comparable evidence indicates that the azetidine ring, particularly when incorporated as a 3-amino or 3-aminomethyl variant, provides a permeability advantage over larger-ring heterocyclic alternatives.

Antiviral CCR5 Pharmacokinetics

Metabolic Stability in NK₂ Antagonists: 3-Substituted Azetidine Replacement of 4,4-Disubstituted Piperidine Increases HLM Half-Life from <10 min to 70 min

In a neurokinin-2 (NK₂) receptor antagonist program, the initial compound containing a metabolically vulnerable N-methylamide function showed a human liver microsome (HLM) half-life of less than 10 minutes. Incorporation of the amide into a six-membered lactam ring improved HLM T₁/₂ to 30 minutes. Further optimization by replacing the 4,4-disubstituted piperidine functionality with a simple 3-substituted azetidine yielded compounds with HLM T₁/₂ of 70 minutes and excellent functional potency (pA₂ = 9.3 in rabbit pulmonary artery assay) [1]. This is direct quantitative evidence that 3-substituted azetidines confer superior metabolic stability relative to 4,4-disubstituted piperidines within the same chemical series.

Neurokinin-2 Metabolic Stability HLM

Synthetic Accessibility Advantage: Single-Step Azetidine-3-amine Synthesis in Moderate-to-High Yield vs. Multi-Step Routes

The introduction of azetidine rings into complex molecules has historically been synthetically challenging due to ring strain and the need for multi-step sequences. A reported single-step synthesis of azetidine-3-amines from a bench-stable commercial material proceeds in moderate-to-high yield (40–85%) with secondary amines and moderate-to-low yield (14–47%) with primary amines [1]. This methodology compares favorably to alternative multi-step procedures and is compatible with late-stage functionalization of approved drugs. While the 3,3-diamino substitution pattern of 3-(Aminomethyl)azetidin-3-amine may require adaptation of this specific protocol, the demonstrated feasibility of direct azetidine-3-amine installation supports the compound's role as a versatile, synthetically tractable intermediate.

Synthetic Methodology Process Chemistry Building Block

Supply Chain Specificity: Purity and Pricing Differentiation vs. Bulk Heterocyclic Commodities

The commercially available dihydrochloride salt of 3-(aminomethyl)azetidine (CAS 221095-80-3) is offered at 97% purity from multiple suppliers (e.g., Aladdin: 25 mg at $9.90, 100 mg at $23.90) , while the trihydrochloride salt of the bis-aminomethyl analog (CAS 2306262-39-3) is priced at $242.90/1g, $727.90/5g, $1,262.90/10g, also at 97% purity . These prices reflect the specialized synthesis and limited supplier base for geminally substituted azetidines, in contrast to bulk commodity heterocycles such as piperidine or pyrrolidine, which are available at multi-kilogram scale at substantially lower unit cost. This cost differential must be weighed against the documented pharmacokinetic and metabolic advantages of the azetidine scaffold in lead optimization.

Procurement Purity Cost

Evidence-Backed Application Scenarios for 3-(Aminomethyl)azetidin-3-amine in Medicinal Chemistry and Drug Discovery


CNS Drug Lead Optimization: Replacing Piperidine Cores to Eliminate N-Dealkylation Metabolites

In CNS drug discovery, particularly for serotonergic and dopaminergic targets, piperidine-containing leads frequently suffer from rapid N-dealkylation that generates pharmacologically active metabolites and confounds PK/PD relationships. The azetidine scaffold has been directly validated in 5-HT₄ partial agonist programs as a piperidine replacement that completely eliminates N-dealkylation and prevents formation of cyclized oxazolidine metabolites, redirecting metabolism toward ring oxidation [1]. 3-(Aminomethyl)azetidin-3-amine serves as a versatile intermediate for constructing such azetidine-containing CNS candidates, with the added benefit of the 3-aminomethyl group providing a synthetic handle for further diversification. For procurement, this supports sourcing the compound for CNS lead optimization programs where metabolic switching away from piperidine dealkylation is a key design goal.

Anti-Infective Agent Design: Exploiting Azetidine-Derived Metallo-β-Lactamase Inhibitory Activity

Derivatives incorporating the 3-(aminomethyl)azetidine substructure have demonstrated nanomolar inhibitory activity against clinically relevant metallo-β-lactamases (MBLs). A compound containing a 3-(aminomethyl)azetidin-1-yl-piperidine moiety showed IC₅₀ values of 14.2 nM against VIM-1 MBL (Pseudomonas aeruginosa), 73.2 nM against MBL type 2 (P. aeruginosa), and 123 nM against MBL type 2 (Serratia marcescens) [1]. This level of potency supports the procurement of 3-(Aminomethyl)azetidin-3-amine as a key intermediate for MBL inhibitor programs aimed at restoring carbapenem efficacy against resistant Gram-negative pathogens. The geminal diamino architecture provides two independent vectors for fragment elaboration, enabling systematic SAR exploration around this promising anti-infective chemotype.

Metabolic Stability-Driven Fragment Growing: 3-Substituted Azetidine as a Piperidine Bioisostere with 2.3× HLM Half-Life Improvement

For programs targeting receptors or enzymes where initial hits contain 4,4-disubstituted piperidine or N-methylamide motifs, direct replacement with a 3-substituted azetidine has been quantitatively shown to increase HLM half-life from <10 minutes to 70 minutes, a ≥7-fold improvement [1]. 3-(Aminomethyl)azetidin-3-amine offers the additional advantage of a second amine vector at the 3-position, enabling simultaneous exploration of two diversity points from a single, rigid azetidine core. This building block is strategically valuable for fragment-based drug discovery (FBDD) and structure-based design, where maximizing binding interactions per molecular weight (ligand efficiency) is critical. Procurement of this compound enables rapid construction of focused libraries where the azetidine core confers intrinsic metabolic stability advantages that must be preserved throughout lead optimization.

M₄ Muscarinic PAM Development: Leveraging the 3-Aminoazetidine Pharmacophore for Allosteric Modulation

The 3-aminoazetidine scaffold has been extensively characterized in the development of M₄ muscarinic acetylcholine receptor positive allosteric modulators (PAMs) as preclinical candidates. A series of 3-aminoazetidine-derived amides demonstrated tractable SAR and in vivo activity, progressing through lead optimization toward candidate selection [1]. While this work utilized the 3-aminoazetidine motif (rather than the 3-aminomethyl variant), the close structural analogy supports the use of 3-(Aminomethyl)azetidin-3-amine as a building block for next-generation M₄ PAMs where the extended aminomethyl side chain may provide additional interactions with allosteric binding pockets. The established in vivo validation of the 3-aminoazetidine pharmacophore in a CNS target class de-risks procurement of related azetidine building blocks for muscarinic programs.

Quote Request

Request a Quote for 3-(Aminomethyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.